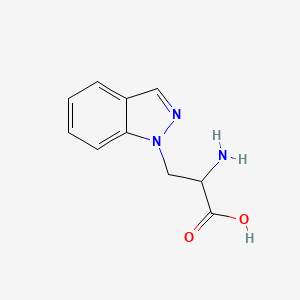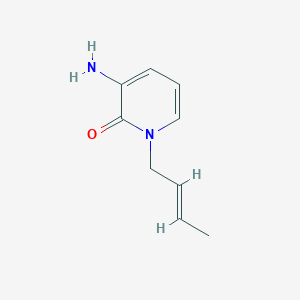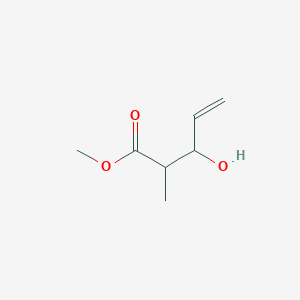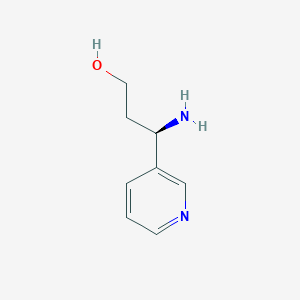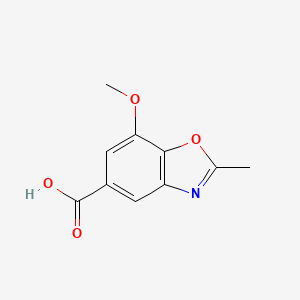
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure. For this specific compound, the starting materials would include a brominated ketone and appropriate methyl-substituted phenylhydrazine. The reaction is usually carried out under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing automated reactors to ensure consistent reaction conditions and high yields. The process may include additional purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydroindoles.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,3-dihydro-1H-indole-2,3-dione: Lacks the methyl substitutions, resulting in different chemical properties and reactivity.
4,7-Dimethyl-2,3-dihydro-1H-indole-2,3-dione:
5-Bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione: Contains only one methyl substitution, leading to variations in its chemical behavior and uses.
Uniqueness
The unique combination of bromine and methyl substitutions in 5-Bromo-4,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione contributes to its distinct chemical properties, making it a valuable compound for various scientific and industrial applications. Its specific structure allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
5-bromo-4,7-dimethyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H8BrNO2/c1-4-3-6(11)5(2)7-8(4)12-10(14)9(7)13/h3H,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
SWRYUFCELUXZTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1NC(=O)C2=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


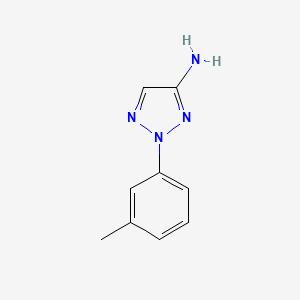
![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
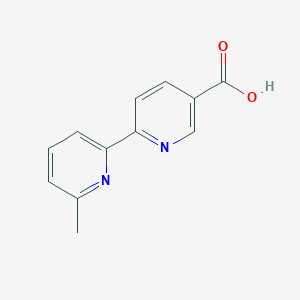
![[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13303609.png)
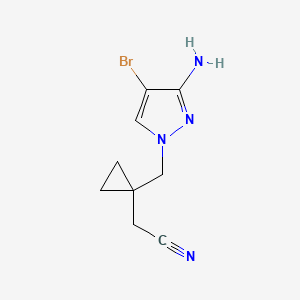
![7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13303618.png)
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)

